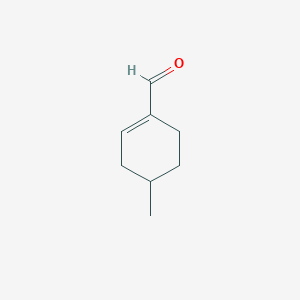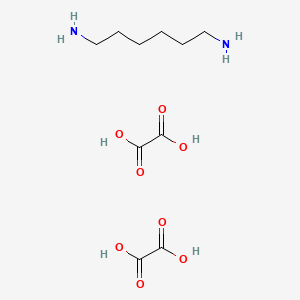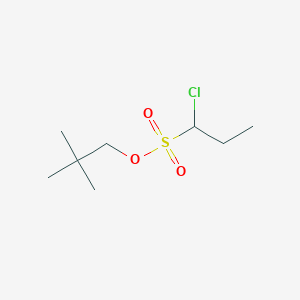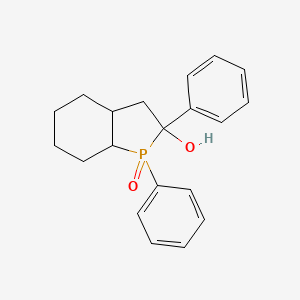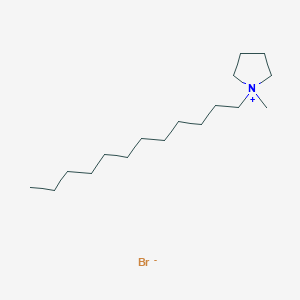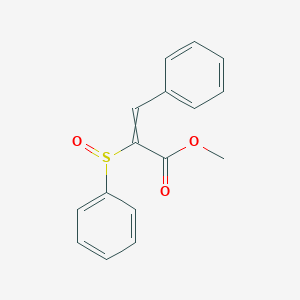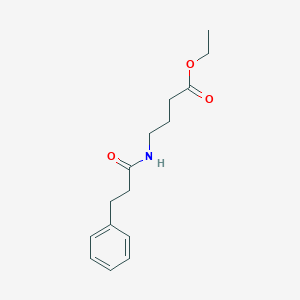
Ethyl 4-(3-phenylpropanamido)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Esters are widely known for their pleasant aromas and are often used in perfumes and flavoring agents . This particular compound is characterized by the presence of an ethyl ester group and a phenylpropanamido group, making it a unique and interesting molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-phenylpropanamido)butanoate can be achieved through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with an alcohol. For instance, the reaction between 4-(3-phenylpropanamido)butanoyl chloride and ethanol in the presence of a base like pyridine can yield this compound .
Industrial Production Methods
Industrial production of esters like this compound often involves the use of acid anhydrides or carboxylic acids reacting with alcohols. The reaction conditions typically include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to speed up the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(3-phenylpropanamido)butanoate can undergo various chemical reactions, including:
Substitution: The ester can react with nucleophiles such as Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Grignard reagents like methylmagnesium bromide (CH3MgBr) in dry ether.
Major Products Formed
Hydrolysis: 4-(3-phenylpropanamido)butanoic acid and ethanol.
Reduction: 4-(3-phenylpropanamido)butanol.
Substitution: Tertiary alcohols depending on the Grignard reagent used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3-phenylpropanamido)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of Ethyl 4-(3-phenylpropanamido)butanoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active carboxylic acid and alcohol. The carboxylic acid can then interact with various enzymes and receptors, modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(3-phenylpropanamido)butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butanoate: Known for its fruity aroma and used in perfumes.
Ethyl benzoate: Used in the fragrance industry for its pleasant smell.
Uniqueness
What sets this compound apart is its unique structure, combining an ethyl ester group with a phenylpropanamido group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
90068-81-8 |
|---|---|
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
ethyl 4-(3-phenylpropanoylamino)butanoate |
InChI |
InChI=1S/C15H21NO3/c1-2-19-15(18)9-6-12-16-14(17)11-10-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,16,17) |
InChI-Schlüssel |
KUVOFIXBPLHUKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCNC(=O)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


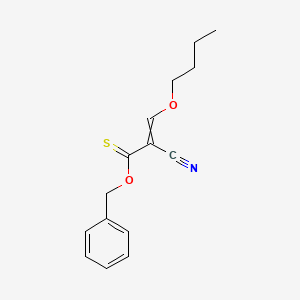
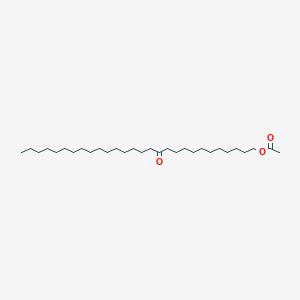
![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)
![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea](/img/structure/B14372479.png)
